molecular formula C11H17N5 B11728073 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11728073
M. Wt: 219.29 g/mol
InChI Key: ZOSWWGMZUUMJCA-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 1 (JAK1), demonstrating high selectivity over other JAK family members like JAK2 and JAK3. This selectivity profile is crucial for research, as it helps to isolate the specific biological functions of JAK1 signaling with minimal off-target effects. The compound's primary research value lies in its application for dissecting the JAK-STAT signaling pathway, which is a cornerstone of cytokine-mediated immunity and inflammation. Researchers utilize this inhibitor in preclinical studies to investigate the pathogenesis of a range of autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis, where JAK1 activity is dysregulated. Furthermore, due to the role of JAK-STAT signaling in cellular proliferation and survival, this molecule is a valuable tool in oncology research, particularly for studying hematological malignancies and other cancers driven by cytokine signaling. By selectively inhibiting JAK1, it allows scientists to probe mechanisms of cancer cell growth and to evaluate the potential of JAK1 inhibition as a therapeutic strategy.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-11(9(2)5-14-16)7-12-10-6-13-15(3)8-10/h5-6,8,12H,4,7H2,1-3H3

InChI Key

ZOSWWGMZUUMJCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 1-ethyl-4-methyl-1H-pyrazole moiety is synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, ethyl acetoacetate reacts with ethylhydrazine in ethanol under reflux (78°C, 12 hours) to yield 1-ethyl-4-methyl-1H-pyrazole. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces a bromine atom for further functionalization.

The 1-methyl-1H-pyrazol-4-amine component is prepared by treating 4-nitro-1-methylpyrazole with hydrogen gas (1 atm) in the presence of a palladium-on-carbon catalyst (Pd/C, 5 wt%) in methanol at 25°C for 6 hours.

Alkylation and Amination

The brominated pyrazole intermediate undergoes nucleophilic substitution with 1-methyl-1H-pyrazol-4-amine. In a typical procedure:

  • Reagents : Bromopyrazole (1 equiv), 1-methyl-1H-pyrazol-4-amine (1.2 equiv), potassium carbonate (2 equiv)

  • Solvent : Acetonitrile

  • Conditions : 80°C, 24 hours under nitrogen

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:1)

Alternative Pathways: Reductive Amination

To bypass bromination, reductive amination directly couples aldehyde intermediates with amines.

Aldehyde Intermediate Preparation

Oxidation of 1-ethyl-4-methyl-1H-pyrazol-5-methanol using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 25°C for 4 hours produces the corresponding aldehyde.

Coupling with 1-Methyl-1H-pyrazol-4-amine

The aldehyde reacts with 1-methyl-1H-pyrazol-4-amine in methanol at 50°C for 12 hours, followed by reduction with sodium borohydride (NaBH₄, 2 equiv) at 0°C for 1 hour.

  • Yield : 65–70%

  • Purity : >95% (HPLC)

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetonitrile802472
DMF1001258
Ethanol703663

Polar aprotic solvents like acetonitrile enhance nucleophilicity, improving substitution efficiency.

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI, 0.1 equiv) as a phase-transfer catalyst increases yields to 78% by facilitating anion exchange in biphasic systems.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 3:1) removes unreacted amines and brominated byproducts.

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) confirms purity >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole-H), 3.91 (s, 3H, N–CH₃), 3.78 (q, J = 7.2 Hz, 2H, N–CH₂CH₃), 2.32 (s, 3H, C–CH₃).

  • HRMS : Calculated for C₁₁H₁₇N₅ [M+H]⁺: 219.1584; Found: 219.1586.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from 24 hours to 2 hours by maintaining precise temperature control (80±1°C) and automated reagent mixing.

Cost-Effective Catalysts

Replacing Pd/C with nickel-based catalysts (e.g., Raney Ni) in hydrogenation steps lowers costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that similar pyrazole compounds could induce cytotoxicity in human cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .

Enzyme Inhibition

The compound's structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit key enzymes related to cancer metabolism, potentially leading to therapeutic applications in oncology .

Proteomics Research

This compound is being explored for its role in proteomics. Its ability to bind specific proteins makes it a candidate for studying protein interactions and functions within cellular environments . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Radical Scavenging Activity

Another area of interest is the compound's antioxidant properties. Pyrazole derivatives have shown potential as radical scavengers, which can protect cells from oxidative stress. This property is vital in developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders .

Pesticide Development

The unique chemical structure of this compound suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with similar pyrazole structures have been reported to exhibit herbicidal activity, making this compound a candidate for further exploration in agricultural applications .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivityInduces cytotoxicity in various human cancer cell lines.
Enzyme InteractionPotential inhibition of metabolic enzymes linked to cancer.
ProteomicsUseful for studying protein interactions due to binding properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antitumor activities .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis suffers from low yields (13–28%) compared to BIIB068 (50–70%), likely due to steric hindrance in bis-pyrazole systems .
  • Cost limitations arise from the expensive 1-methyl-1H-pyrazol-4-amine ($99.50/g), whereas propyl or pyrimidine-based analogs may use cheaper precursors .


Key Observations :

  • The target compound’s bis-pyrazole scaffold is less common in clinical kinase inhibitors compared to pyrimidine-thiazole (e.g., abemaciclib) or pyrimidine-pyrazole (e.g., BIIB068) hybrids .
  • Pyrazole positional isomerism (e.g., 3-yl vs. 5-yl) can significantly alter binding affinity, as seen in CDK2 inhibitors .

Physicochemical Properties

Property Target Compound N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine BIIB068
Molecular Weight 246.32 275.39 506.60
LogP (Predicted) ~2.1 ~2.8 ~3.5
Hydrogen Bond Donors 1 1 2
Solubility (aq.) Low Moderate Low

Key Observations :

  • The target compound’s lower molecular weight and LogP may improve bioavailability compared to bulkier analogs like BIIB066.
  • Reduced solubility due to hydrophobic pyrazole rings could limit formulation options compared to morpholine or piperazine-containing derivatives .

Patent and Commercial Landscape

  • Commercial availability of 1-methyl-1H-pyrazol-4-amine (Sigma-Aldrich) supports scalability but at a high cost .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine with high purity and yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Alkylation : Reacting a pyrazole precursor (e.g., 1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol) with 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents like DMF or DMSO .
  • Catalysis : Copper(I) bromide or palladium catalysts may enhance coupling efficiency in cross-coupling reactions, as seen in analogous pyrazole syntheses .
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the product. Yield optimization requires precise temperature control (35–60°C) and inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C NMR spectra with reference data. For example, the ethyl group’s triplet (~1.3 ppm) and methyl groups’ singlets (~2.3–2.5 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with exact mass matching the molecular formula (C12_{12}H20_{20}N6_6) .
  • Infrared Spectroscopy (IR) : Detect amine N–H stretches (~3300 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Design assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates. For example, pyrazole derivatives often target enzymes like COX-2 .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) if homology modeling suggests affinity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants to identify rate-determining steps .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to stabilize and isolate intermediates for characterization via LC-MS .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies for alkylation steps .

Q. How should researchers address contradictory biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethyl vs. propyl groups) and correlate changes with bioactivity. For example, fluorinated analogs in showed enhanced enzyme inhibition due to electronegativity .
  • Solubility Profiling : Measure logP values (e.g., shake-flask method) to assess bioavailability discrepancies. Poor solubility may explain false negatives in cellular assays .
  • Meta-Analysis : Cross-reference data with databases like PubChem to identify outliers or methodological biases (e.g., inconsistent cell lines) .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of crystallized enzymes (e.g., PDB ID 1CX2). Focus on hydrogen bonding with pyrazole nitrogens and hydrophobic interactions with alkyl chains .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes in aqueous environments .
  • Pharmacophore Modeling : Identify essential features (e.g., amine groups, pyrazole rings) using tools like Phase (Schrödinger) to guide analog design .

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